2-甲基丁酸丙酯

描述

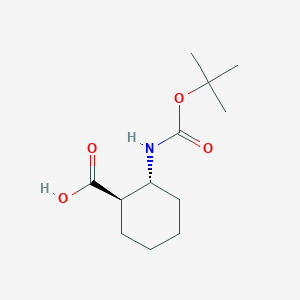

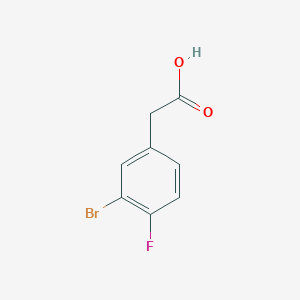

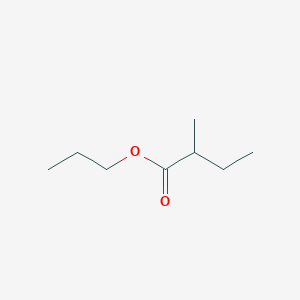

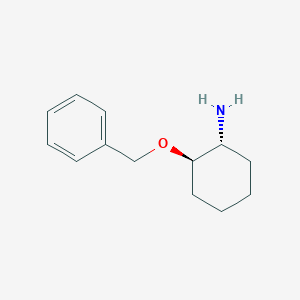

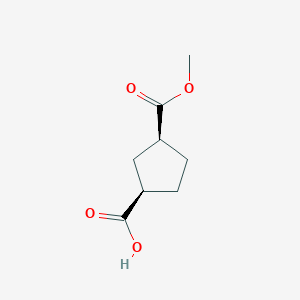

Propyl 2-methylbutyrate, also known as Propyl-2-methylbutyrate or Propyl 2-methylbutanoate, is a chemical compound with the molecular formula C8H16O2 . It has an average mass of 144.211 Da and a monoisotopic mass of 144.115036 Da .

Molecular Structure Analysis

The molecular structure of Propyl 2-methylbutyrate consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The 3D structure of the molecule can be viewed using specific software .

Physical And Chemical Properties Analysis

Propyl 2-methylbutyrate is a compound with the molecular formula C8H16O2 . It has an average mass of 144.211 Da and a monoisotopic mass of 144.115036 Da .

科学研究应用

1. 法医学

Rosier 等人 (2015) 的一项研究调查了挥发性有机化合物在识别人类分解中的用途。2-甲基丁酸丙酯与其他化合物一起被探索用于区分人类遗骸和动物遗骸。这项研究对法医学有影响,特别是在为尸体犬或便携式探测设备开发工具方面 (Rosier et al., 2015)。

2. 农业科学

在农业科学领域,王等人 (2012, 2015) 的研究探讨了 2-甲基丁酸酯(一种与 2-甲基丁酸丙酯相关的化合物)对瘤胃发酵、酶活性和牲畜甲烷产生的影响。这些研究为动物营养以及优化牲畜健康和生产力的潜力提供了有价值的见解 (Wang et al., 2012); (Zhang et al., 2015)。

3. 医学研究

在医学研究中,Matsumoto 等人 (1967) 检验了各种氰基丙烯酸酯单体的用途,包括 2-甲基丁酸丙酯,用于器官手术中的止血。这项研究有助于外科技术和更有效医用粘合剂的开发 (Matsumoto et al., 1967)。

4. 化学和材料科学

在化学和材料科学中,戴等人 (2008) 研究了聚羟基链烷酸酯共聚物的合成和表征,其中包括 3-羟基-2-甲基丁酸酯(2-甲基丁酸丙酯的衍生物)。这项研究对于可生物降解塑料和环保材料的开发具有重要意义 (Dai et al., 2008)。

5. 生物燃料生产

Taylor 等人 (2010) 研究了 2-甲基-1-丙醇(在结构上与 2-甲基丁酸丙酯相关)在生物燃料生产中的用途。这项研究与可再生能源和可持续燃料技术的发展相关 (Taylor et al., 2010)。

安全和危害

作用机制

Target of Action

Propyl 2-methylbutanoate, also known as Propyl 2-methylbutyrate, is a chemical compound with the molecular formula C8H16O2

Mode of Action

Like other esters, it may undergo hydrolysis in the presence of water and esterases, enzymes that break down esters into their corresponding alcohols and acids .

Biochemical Pathways

One study suggests that it may be involved in the biosynthesis of volatile organic compounds in certain plant species . The compound is derived from L-isoleucine, which is converted to (S)-3-methyl-2-oxopentanoic acid . This is the first step in the proposed biosynthetic pathway of 2-methylbutanoate and its derivatives, including Propyl 2-methylbutanoate .

Result of Action

Given its potential role in the biosynthesis of volatile organic compounds, it may contribute to the production of certain aromas in plants .

Action Environment

The action, efficacy, and stability of Propyl 2-methylbutanoate can be influenced by various environmental factors. For instance, the presence of water and esterases can promote its hydrolysis . Additionally, factors such as temperature, pH, and the presence of other chemicals can also affect its stability and activity.

属性

IUPAC Name |

propyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-6-10-8(9)7(3)5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFQMSDUSOTCJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865847 | |

| Record name | Propyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 2-methylbutyrate | |

CAS RN |

37064-20-3 | |

| Record name | Propyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37064-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037064203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: In what natural sources can propyl 2-methylbutanoate be found, and what role does it play in their aroma profiles?

A1: Propyl 2-methylbutanoate is a significant contributor to the aroma of several fruits and fermented products. For instance, it is a major volatile compound found in durian fruit, particularly in cultivars like D99 (Kop Kecil), D24 (Bukit Merah), and D160 (Musang Queen) []. In these cultivars, propyl 2-methylbutanoate, along with ethyl 2-methylbutanoate, contributes to their characteristic fruity aroma.

Q2: How does the brewing process affect the levels of propyl 2-methylbutanoate in beer?

A2: Interestingly, the concentration of propyl 2-methylbutanoate in beer is not solely dependent on its initial presence in the hops. Research suggests that yeast plays a crucial role in its formation during fermentation []. Specifically, yeast can convert hop-derived carboxylic acids into their corresponding esters, including propyl 2-methylbutanoate, through enzymatic activity. This finding highlights the complex interplay between hop composition and yeast metabolism in shaping the final aroma profile of beer.

Q3: Beyond its presence in fruits and hops, has propyl 2-methylbutanoate been identified in any other food sources?

A3: Yes, propyl 2-methylbutanoate has been detected as a key odorant in both fresh and roasted wild ginger (Siphonochilus aethiopicus) []. This suggests a broader role of this ester in contributing to the desirable flavor profiles of various plant-based food products.

Q4: What analytical techniques are commonly employed to identify and quantify propyl 2-methylbutanoate in food samples?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of volatile compounds, including propyl 2-methylbutanoate, in various matrices [, , ]. This technique allows for the separation of volatile compounds based on their volatility and subsequently identifies them based on their mass-to-charge ratios.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)